molecular formula C7H6ClFO2S B1295201 5-Fluoro-2-methylbenzenesulfonyl chloride CAS No. 445-05-6

5-Fluoro-2-methylbenzenesulfonyl chloride

Cat. No. B1295201
CAS RN: 445-05-6
M. Wt: 208.64 g/mol
InChI Key: NPEWBMJAUUSBLE-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzenesulfonyl chloride is a chemical compound that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group (SO2Cl) attached to an aromatic ring. The presence of the fluorine atom and the methyl group on the benzene ring influences the reactivity and properties of the molecule, making it a potentially useful intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated sulfonyl chlorides has been described in the literature. For instance, the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides involves a two-step procedure starting from difluoronitrobenzenes, which undergo a regioselective reaction followed by oxidative cleavage to yield the sulfonyl chlorides . Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is prepared using the Schiemann reaction, oxychlorination, and nitration . These methods could potentially be adapted for the synthesis of 5-fluoro-2-methylbenzenesulfonyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is influenced by the substituents on the aromatic ring. In the case of 5-fluoro-2-methylbenzenesulfonyl chloride, the fluorine atom is a strong electron-withdrawing group, which can affect the electron density of the aromatic ring and the reactivity of the sulfonyl chloride group. The microwave spectrum and ab initio analysis of a related molecule, the fluorobenzene–hydrogen chloride complex, provide insights into the interactions and structure of fluorinated aromatic compounds .

Chemical Reactions Analysis

Fluoroalkylsulfonyl chlorides, which are structurally similar to 5-fluoro-2-methylbenzenesulfonyl chloride, have been used in atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions . These reactions demonstrate the utility of fluoroalkylsulfonyl chlorides in introducing fluorinated groups into other molecules. Additionally, 4-fluorobenzenesulfonyl chloride has been used to activate hydroxyl groups on polymeric carriers, showcasing the reactivity of the sulfonyl chloride group in forming covalent bonds with other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-methylbenzenesulfonyl chloride would be influenced by both the sulfonyl chloride group and the fluorine and methyl substituents. The sulfonyl chloride group is typically reactive towards nucleophiles, and the presence of the fluorine atom could enhance this reactivity due to its electron-withdrawing nature. The methyl group, being electron-donating, might slightly reduce the electrophilicity of the sulfonyl chloride group. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific molecular interactions and would need to be determined experimentally.

Scientific Research Applications

Synthesis of Sulfonated Derivatives

5-Fluoro-2-methylbenzenesulfonyl chloride is involved in the synthesis of sulfonated derivatives, which are crucial in creating intermediates for the development of pharmaceuticals and pesticides. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction highlights its role in creating key intermediates for pesticide preparation (Xiao-hua Du et al., 2005).

Activation of Hydroxyl Groups

In bioconjugate chemistry, 5-Fluoro-2-methylbenzenesulfonyl chloride derivatives like 4-fluorobenzenesulfonyl chloride have been used as activating agents for covalent attachment of biologicals to solid supports. This application is essential in the development of therapeutic applications and bioselective separation techniques (Y. A. Chang et al., 1992).

Corrosion Inhibition Studies

Derivatives of 5-Fluoro-2-methylbenzenesulfonyl chloride, such as piperidine derivatives, have been investigated for their corrosion inhibition properties on metal surfaces, particularly iron. These studies provide insights into developing more efficient corrosion inhibitors for industrial applications (S. Kaya et al., 2016).

Antibacterial Agents

Research has shown that N-alkyl/aralkyl derivatives of 5-Fluoro-2-methylbenzenesulfonyl chloride possess significant antibacterial properties. These compounds have been studied for their potential as therapeutic agents against various bacterial infections (M. Abbasi et al., 2015).

Polymerization Studies

In the field of polymer science, 5-Fluoro-2-methylbenzenesulfonyl chloride derivatives have been investigated for their role in polymerization processes. Studies have focused on understanding the efficiency of such compounds as initiators in atom transfer radical polymerization (ATRP), contributing to advancements in polymer synthesis (P. Gurr et al., 2005).

properties

IUPAC Name

5-fluoro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEWBMJAUUSBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196197
Record name 5-Fluoro-2-methylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzenesulfonyl chloride

CAS RN

445-05-6
Record name 5-Fluoro-2-methylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-2-methylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methylbenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DS Perlow, MS Kuo, HM Moritz, JS Wai… - Synthetic …, 2007 - Taylor & Francis
… was prepared in a straightforward manner from 5‐fluoro‐2‐methylbenzenesulfonyl chloride. … Reaction of the commercially available 5‐fluoro‐2‐methylbenzenesulfonyl chloride 15 with …
Number of citations: 9 www.tandfonline.com
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
… Reaction of 2 (30 mg, 0.18 mmol) and 5-fluoro-2-methylbenzenesulfonyl chloride (73 mg, 0.35 mmol) using NaHCO 3 , after chromatography (eluting with hexanes:EtOAc 3:1 to 2:1 to 1:…
Number of citations: 38 www.sciencedirect.com

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